molecular formula C10H19N3 B13794947 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile CAS No. 54199-21-2

2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile

Cat. No.: B13794947
CAS No.: 54199-21-2
M. Wt: 181.28 g/mol
InChI Key: MVOWRIFCWYEJLH-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a propan-2-yl group and a propanenitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-(Propan-2-yl)piperazine with an appropriate nitrile compound under controlled conditions. One common method is to react 4-(Propan-2-yl)piperazine with acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group to form amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also contains a piperazine ring.

    Naftopidil: Used to treat benign prostatic hyperplasia, also a piperazine derivative.

    Urapidil: An antihypertensive agent with a piperazine structure.

Uniqueness

2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile is unique due to its specific substitution pattern on the piperazine ring, which can confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

CAS No.

54199-21-2

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)propanenitrile

InChI

InChI=1S/C10H19N3/c1-9(2)12-4-6-13(7-5-12)10(3)8-11/h9-10H,4-7H2,1-3H3

InChI Key

MVOWRIFCWYEJLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(C)C#N

Origin of Product

United States

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